molecular formula C11H16ClF2N B13502008 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride

2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride

Cat. No.: B13502008
M. Wt: 235.70 g/mol
InChI Key: WNYOOUPTUPJGJP-UHFFFAOYSA-N
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Description

2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride (CAS: 2613383-95-0) is a spirocyclic compound with a unique structural framework. Its molecular formula is C₁₁H₁₆ClF₂N, and it has a molecular weight of 235.7 g/mol . The structure features a spiro[3.5]nonane core, an ethynyl group at position 2, and two fluorine atoms at position 7,5. This compound is synthesized as a hydrochloride salt, enhancing its stability and solubility for laboratory use .

Key properties include:

  • Purity: ≥95% .
  • Functional groups: Ethynyl (C≡CH), fluorine substituents, and a secondary amine.
  • Applications: Likely explored in medicinal chemistry due to its spirocyclic architecture, which is common in bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula

C11H16ClF2N

Molecular Weight

235.70 g/mol

IUPAC Name

2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine;hydrochloride

InChI

InChI=1S/C11H15F2N.ClH/c1-2-10(14)7-9(8-10)3-5-11(12,13)6-4-9;/h1H,3-8,14H2;1H

InChI Key

WNYOOUPTUPJGJP-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC2(C1)CCC(CC2)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Spirocyclic Core

Method:
The core spiro[3.5]nonane structure can be constructed via intramolecular cyclization of suitable precursors. A common approach involves:

  • Starting Material: A cyclohexanone derivative bearing appropriate substituents.
  • Reaction: An intramolecular nucleophilic attack, often facilitated by acid or base catalysis, leading to the formation of the spirocyclic framework.

Example Reaction:

Cyclohexanone derivative + suitable nucleophile → spirocyclic intermediate

Reagents:

  • Acid catalysts (e.g., p-Toluenesulfonic acid) or base catalysts (e.g., sodium hydride)
  • Solvent: Toluene or dichloromethane

Reference:
Similar cyclization methods are documented in the synthesis of spiro compounds in patent WO2022031894A1, which discusses methods for constructing complex spirocyclic structures.

Introduction of Difluoro Groups at the 7-Position

Method:
The difluorination at the 7-position can be achieved via nucleophilic or electrophilic fluorination:

Reaction Conditions:

Spirocyclic precursor + fluorinating reagent → Difluorinated intermediate

Notes:
The stereochemistry and regioselectivity are critical; controlled conditions favor selective difluorination.

Incorporation of the Amino Group at the 2-Position

Method:
The amino group can be introduced via:

Typical Reagents:

- Ammonia or primary amines
- Reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst

Reaction Example:

Spirocyclic halide + NH₃ → amino-spirocyclic compound

Attachment of the Ethynyl Group at the 2-Position

Method:
The ethynyl group is introduced via:

Reaction Conditions:

Halogenated intermediate + terminal alkyne + Pd(0) catalyst + CuI + base (e.g., triethylamine) → Ethynylated product

Formation of the Hydrochloride Salt

Method:
The free base is reacted with hydrogen chloride gas or hydrochloric acid solution to produce the hydrochloride salt:

Free base + HCl (gas or aqueous) → Hydrochloride salt

Notes:
This step stabilizes the compound and enhances its solubility for pharmaceutical applications.

Summary Table of Preparation Steps

Step Reaction Reagents Conditions Purpose
1 Cyclization to form spiro core Acid/Base catalysts Reflux, inert atmosphere Construct core structure
2 Difluorination at 7-position DAST or KHF₂ Controlled temperature Introduce fluorines
3 Amination at 2-position NH₃ or amines Reflux, polar solvents Attach amino group
4 Ethynylation at 2-position Sonogashira coupling Pd catalyst, CuI, base Attach ethynyl group
5 Salt formation HCl gas or HCl solution Room temperature Generate hydrochloride salt

Notes and Considerations

  • Stereochemistry: Control over stereochemistry during cyclization and fluorination is essential for biological activity.
  • Yield Optimization: Sequential purification and characterization (e.g., NMR, MS) are necessary at each stage.
  • Safety: Handling fluorinating agents and halogenated reagents requires appropriate safety measures.

Chemical Reactions Analysis

2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, leading to the formation of various substituted derivatives.

    Addition: The ethynyl group can undergo addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, Selectfluor, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride .

Scientific Research Applications

2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Spiro Core

Compound A : 7,7-Difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine Hydrochloride
  • Key difference : Replaces the ethynyl group with a methoxymethyl (-CH₂OCH₃) substituent .
  • Polarity: Increased hydrophilicity due to the ether group, unlike the hydrophobic ethynyl group in the target compound.
Compound B : 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride (CAS: 1417633-09-0)
  • Key difference : Incorporates oxygen (oxa) and nitrogen (aza) heteroatoms in the spiro core .
  • Impact :
    • Electronic properties : The oxa group increases electron density, while the aza group introduces basicity.
    • Solubility : Enhanced water solubility compared to the fluorine/ethynyl-substituted target compound.

Fluorination and Bioactivity

Compound C : Spiro[3.5]nonan-2-amine (CAS: 1489770-61-7)
  • Key difference : Lacks both fluorine and ethynyl groups .
  • Impact: Metabolic stability: Fluorine in the target compound likely improves resistance to oxidative metabolism. Lipophilicity: The non-fluorinated analog (Compound C) is more lipophilic (LogP: ~1.64 ), whereas fluorine atoms in the target compound reduce LogP.
Compound D : 5,8-Dioxaspiro[3.5]nonan-2-amine Hydrochloride (CAS: INXQDZRIGJTJTD-UHFFFAOYSA-N)
  • Key difference : Contains two oxygen atoms in the spiro ring .
  • Impact :
    • Hydrogen bonding : Oxygen atoms enable stronger hydrogen bonding, increasing solubility compared to the target compound.
    • Molecular weight : Lower (143.09 g/mol ) due to fewer substituents.

Structural Analogues in Protein Binding

Compound E : 7-Azaspiro[3.5]nonan-2-amine Derivatives
  • Example : A derivative co-crystallized with human Casein Kinase II (CK2a1) .
  • Key difference : Azaspiro core with a sulfonyl group.
  • Impact :
    • Binding affinity : Nitrogen in the spiro core may enhance interactions with kinase active sites.
    • Target specificity : Fluorine and ethynyl groups in the target compound could offer unique halogen bonding or π-π stacking opportunities.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 2613383-95-0 C₁₁H₁₆ClF₂N 235.7 Ethynyl, 7,7-difluoro High purity (≥95%), spiro core
7,7-Difluoro-2-(methoxymethyl) derivative N/A N/A N/A Methoxymethyl, 7,7-difluoro Increased hydrophilicity
7-Oxa-2-azaspiro[3.5]nonane HCl 1417633-09-0 C₇H₁₂ClNO 177.67 Oxa, aza Enhanced solubility
Spiro[3.5]nonan-2-amine 1489770-61-7 C₉H₁₇N 139.24 None High lipophilicity (LogP ~1.64)
5,8-Dioxaspiro[3.5]nonan-2-amine HCl INXQDZRIGJTJTD... C₇H₁₃NO₂ 143.09 Dioxa Strong hydrogen bonding

Biological Activity

2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride is a chemical compound with the molecular formula C11H16ClF2N and a molecular weight of 235.7 g/mol. It features a unique spirocyclic structure that includes an ethynyl group and two fluorine atoms, contributing to its distinctive chemical properties and potential biological activities. This compound is utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

The biological activity of 2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The ethynyl group can engage in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of fluorine atoms enhances the compound's metabolic stability and binding affinity, while the spiro structure provides a rigid framework that may influence its biological interactions .

Research Applications

  • Medicinal Chemistry : The compound is being explored for its potential therapeutic properties, including anticancer and antiviral activities. Its unique structure may allow it to act as a biochemical probe for studying enzyme mechanisms.
  • Chemical Synthesis : It serves as a building block in the synthesis of complex organic molecules, facilitating the development of novel pharmaceuticals and materials.
  • Material Science : Due to its structural properties, it is also investigated for applications in advanced materials and polymers .

Comparative Analysis

To better understand the uniqueness of 2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochlorideC11H16ClF2N235.7 g/molSpirocyclic structure with ethynyl and fluorine groups
7,7-Difluorospiro[3.5]nonan-2-amine hydrochlorideC11H15ClF2N234.7 g/molSimilar spirocyclic structure but lacks ethynyl group
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-amineC11H15F2N183.25 g/molLacks hydrochloride salt form

This table highlights the distinctiveness of the compound due to its combination of functional groups that enhance its potential biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride, and how are they addressed?

  • The spirocyclic core and fluorine substituents introduce steric and electronic challenges. A common approach involves carbamate protection of the amine group during synthesis to prevent side reactions. For example, tert-butyl carbamate (Boc) protection is used to stabilize the amine before introducing the ethynyl group via Sonogashira coupling or alkyne addition . Post-synthesis, acidic deprotection yields the hydrochloride salt.
  • Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation :

  • X-ray crystallography resolves the spirocyclic geometry and fluorine positions .
  • NMR spectroscopy :
  • 19F NMR^{19}\text{F NMR} confirms the presence and environment of fluorine atoms (δ ~ -120 ppm for CF2_2 groups).
  • 1H NMR^{1}\text{H NMR} identifies ethynyl protons (δ ~ 2.5–3.0 ppm) and spirocyclic CH2_2 groups (δ ~ 1.8–2.2 ppm) .
    • Purity assessment :
  • HPLC with UV detection (λ = 254 nm) and C18 columns ensures >98% purity .

Advanced Research Questions

Q. How does the spirocyclic structure influence the compound’s bioactivity in neurological studies?

  • The rigid spiro core enhances binding selectivity to neurotransmitter receptors (e.g., σ-1 or NMDA receptors) by restricting conformational flexibility. Fluorine atoms increase lipophilicity , improving blood-brain barrier penetration. In vitro assays using SH-SY5Y neuronal cells show neuroprotective effects at IC50_{50} = 10–50 μM, but results vary with fluorination patterns .

Q. What strategies resolve contradictions in reported enzymatic inhibition data?

  • Discrepancies in IC50_{50} values (e.g., 5–100 μM for monoamine oxidase-B) may arise from:

  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).
  • Enzyme source : Recombinant vs. tissue-extracted enzymes.
    • Standardization :
  • Use recombinant enzymes with controlled activity levels.
  • Validate results via orthogonal assays (e.g., fluorescence-based and radiometric methods) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

  • Key modifications :

  • Ethynyl group : Replacing it with bulkier alkynes reduces off-target kinase binding.
  • Fluorine substitution : 7,7-Difluoro groups enhance electrostatic interactions with ATP-binding pockets (e.g., CDK2 inhibition at IC50_{50} = 1.2 μM) .
    • Methodology :
  • Molecular docking (AutoDock Vina) predicts binding modes.
  • Kinase profiling (Eurofins Panlabs) validates selectivity across 100+ kinases .

Methodological Notes

  • Safety : Handle hydrochloride salts in fume hoods due to potential respiratory irritation. Use PPE (gloves, goggles) during synthesis .
  • Data Reproducibility : Archive NMR raw data (FID files) and HPLC chromatograms in institutional repositories for peer review .

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